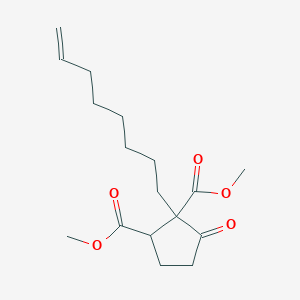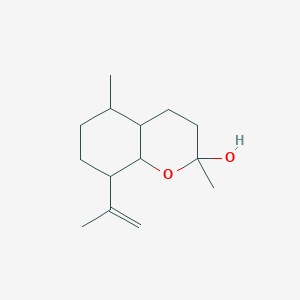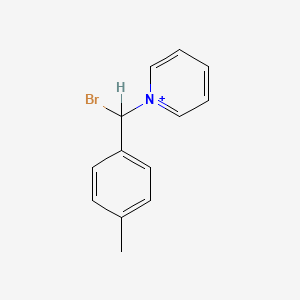![molecular formula C11H21Si2Tl B14288986 [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) CAS No. 117749-87-8](/img/structure/B14288986.png)
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is an organometallic compound that features a thallium atom coordinated to a cyclopentadienyl ring and two trimethylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) typically involves the reaction of a thallium precursor with a cyclopentadienyl ligand and trimethylsilane groups. Common synthetic routes may include:
Direct Reaction: Thallium salts reacting with cyclopentadienyl anions in the presence of trimethylsilane.
Transmetalation: Using a more reactive metal complex to transfer the cyclopentadienyl ligand to thallium.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures while ensuring safety and cost-effectiveness. This may include:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Using continuous flow reactors to improve efficiency and yield.
化学反応の分析
Types of Reactions
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form thallium(III) compounds.
Reduction: Reaction with reducing agents to form thallium(I) compounds.
Substitution: Replacement of the trimethylsilane groups with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organolithium reagents.
Major Products Formed
Oxidation Products: Thallium(III) complexes.
Reduction Products: Thallium(I) complexes.
Substitution Products: Compounds with different ligands replacing the trimethylsilane groups.
科学的研究の応用
Chemistry
Catalysis: Used as catalysts or catalyst precursors in organic synthesis.
Materials Science: Incorporated into materials for electronic or photonic applications.
Biology and Medicine
Medicinal Chemistry: Potential use in drug design and development due to unique metal-ligand interactions.
Biological Probes: Used in studying biological systems and metal ion interactions.
Industry
Chemical Industry: Employed in the synthesis of fine chemicals and specialty materials.
Electronics: Utilized in the production of semiconductors and other electronic components.
作用機序
The mechanism by which [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) exerts its effects involves coordination chemistry and metal-ligand interactions. The thallium atom can interact with various molecular targets, influencing chemical reactivity and stability. Pathways involved may include:
Ligand Exchange: Replacement of ligands around the thallium center.
Redox Reactions: Thallium undergoing oxidation or reduction.
類似化合物との比較
Similar Compounds
Cyclopentadienylthallium Complexes: Compounds with similar cyclopentadienyl ligands coordinated to thallium.
Trimethylsilylthallium Compounds: Compounds with trimethylsilane groups coordinated to thallium.
Uniqueness
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is unique due to its specific combination of ligands and the resulting chemical properties
特性
CAS番号 |
117749-87-8 |
|---|---|
分子式 |
C11H21Si2Tl |
分子量 |
413.84 g/mol |
IUPAC名 |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C11H21Si2.Tl/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3; |
InChIキー |
VXXWTQDIGKWUFZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Tl] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

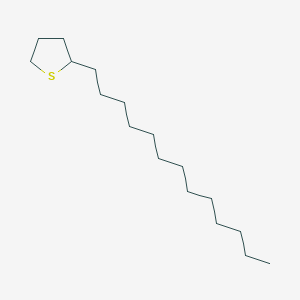
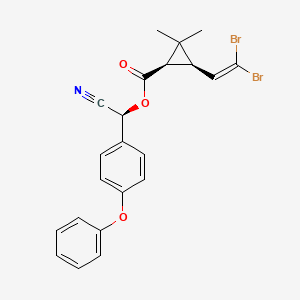
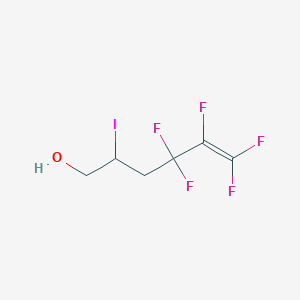
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
